![molecular formula C15H12FN3O B1531590 3-[(4-氟苯基)甲基]-4-亚氨基-1,2,3,4-四氢喹唑啉-2-酮 CAS No. 941868-24-2](/img/structure/B1531590.png)
3-[(4-氟苯基)甲基]-4-亚氨基-1,2,3,4-四氢喹唑啉-2-酮
描述
The compound “3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the molecular formula C13H10FNO. It has a molecular weight of 215.22 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C whereupon a precipitated product formed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, IR spectroscopy revealed peaks at 3129 cm-1 (CH), 1616 cm-1 (C=N), and 1576 cm-1 (C=C). The 1H NMR spectrum showed signals at 5.60, 5.74 (2 s, 2H, thiazolyl), 6.87–6.99 (m, 4H, Ar), 7.08–7.17 (m, 5 H, Ar), 7.25–7.29 (m, 5H, Ar), and 7.41–7.54 (m, 14H, Ar). The 13C NMR spectrum showed signals at 100.9, 101.0, 104.9, 105.1, 111.3, 116.6, 116.7, 116.9, 117.1, 121.4, 122.14, 122.3, 123.0, 123.0, 123.7, 123.7, 124.0, 126.1, 127.9, 128.0, 129.6, 129.8, 130.1, 132.0, 132.1, 134.4, 138.1, 146.2, 146.3, 148.2, 151.6, 153.9, 157.9, 159.9, 159.5, 159.8, 160.0, 161.4, and 163.3 .Physical And Chemical Properties Analysis
The compound “3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” has a density of 1.13±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a boiling point of 382.7±27.0 °C (Predicted) .科学研究应用
抗菌应用
喹唑啉酮衍生物因其有效的抗菌活性而被发现。例如,通过改变喹唑啉酮的结构,已经设计出新型抗菌剂,对革兰氏阳性菌和革兰氏阴性菌均表现出显着的效力。这包括一项研究,该研究发现了一种对肺炎链球菌和耐甲氧西林金黄色葡萄球菌的临床分离株具有特殊抗菌活性的化合物,突出了这些化合物在解决抗生素耐药性方面的潜力 (Kuramoto 等人,2003)。
抗癌活性
喹唑啉酮类化合物已被评估其抗癌特性,其中几种衍生物对各种癌细胞系显示出有希望的细胞毒活性。值得注意的研究包括设计和合成新的喹唑啉酮衍生物作为有效的抗肿瘤剂,其中化合物对肿瘤细胞系表现出显着的抑制活性,表明其作用机制与抑制特定生长因子受体有关 (Chou 等人,2010)。
除草剂活性
对喹唑啉酮衍生物的研究也延伸到农业领域,其中研究设计了用于除草剂的化合物。一项研究发现,某些与喹唑啉酮结构相关的三唑啉酮衍生物表现出显着的除草剂活性,为农业化学品的发展提供了潜在的新途径 (Luo 等人,2008)。
荧光传感
喹唑啉酮衍生物也因其在荧光传感中的潜力而被探索。一项基于喹唑啉酮骨架的新型铝离子化学传感器的研究证明了对水性环境中铝离子的高选择性和灵敏性,展示了这些化合物在药物应用之外的多功能性 (Liu 等人,2013)。
作用机制
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Based on the properties of similar compounds, it can be hypothesized that it may have various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one . These factors could include temperature, pH, and the presence of other substances, which could interact with the compound and affect its stability and effectiveness .
生化分析
Biochemical Properties
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity .
Cellular Effects
The effects of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis, depending on the cellular context . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. The compound’s binding to enzymes often involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on gene expression, as the accumulation or depletion of specific metabolites can signal changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and altering metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, it may affect the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methyl]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-19-14(17)12-3-1-2-4-13(12)18-15(19)20/h1-8H,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLGBSQGIPIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)
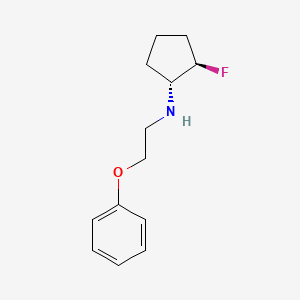
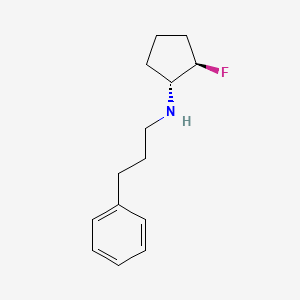
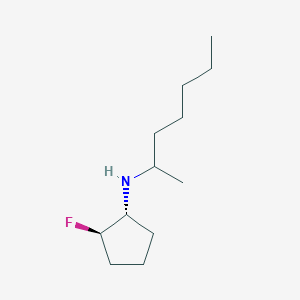
![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)

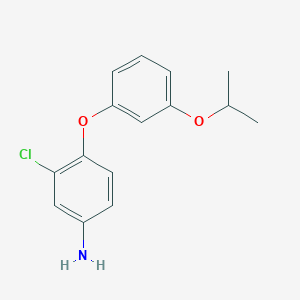
![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)
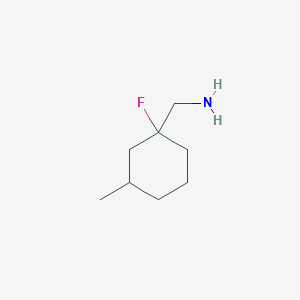
![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)
![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)
![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)
